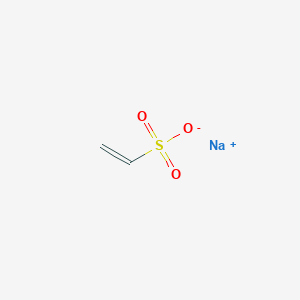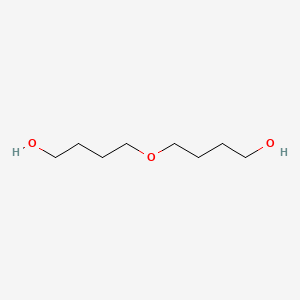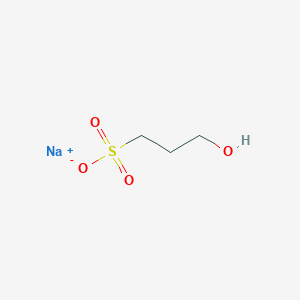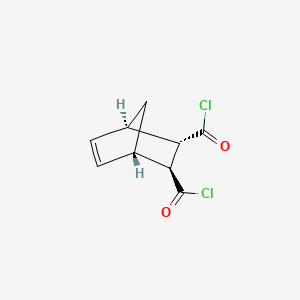
benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate is a complex organic compound that has garnered interest due to its unique structure and potential applications This compound consists of a benzyl-dimethyl-(2-phenoxyethyl)azanium cation and a 3-hydroxynaphthalene-2-carboxylate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of Benzyl-dimethyl-(2-phenoxyethyl)azanium: This cation can be synthesized by reacting benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Preparation of 3-Hydroxynaphthalene-2-carboxylate: This anion is synthesized by the esterification of 3-hydroxy-2-naphthoic acid with an alcohol, followed by hydrolysis to obtain the carboxylate form.
Combination of Cation and Anion: The final step involves combining the benzyl-dimethyl-(2-phenoxyethyl)azanium cation with the 3-hydroxynaphthalene-2-carboxylate anion in an aqueous solution, followed by crystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-dimethyl-(2-phenoxyethyl)azanium;bromide
- Benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride
- Benzyl-dimethyl-(2-phenoxyethyl)azanium;acetate
Uniqueness
Benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate is unique due to the presence of the 3-hydroxynaphthalene-2-carboxylate anion, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of the benzyl-dimethyl-(2-phenoxyethyl)azanium cation with different anions results in compounds with varying reactivity and biological activities.
Properties
IUPAC Name |
benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPQCPQAHTXCDK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














